3-(Anilinomethylidene)-1,3-dihydro-2H-indole-2-thione
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Overview
Description
3-(Anilinomethylidene)-1,3-dihydro-2H-indole-2-thione is a heterocyclic compound that belongs to the indole family. Indoles are significant in natural products and pharmaceuticals due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Anilinomethylidene)-1,3-dihydro-2H-indole-2-thione typically involves the condensation of aniline with indole-2-thione under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Anilinomethylidene)-1,3-dihydro-2H-indole-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding indole-2-thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Indole-2-thiol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-(Anilinomethylidene)-1,3-dihydro-2H-indole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(Anilinomethylidene)-1H-indol-2-one: Similar structure but with a carbonyl group instead of a thione.
3-(Anilinomethylidene)-1,3-dihydro-2H-indole-2-ol: Similar structure but with a hydroxyl group instead of a thione.
3-(Anilinomethylidene)-1,3-dihydro-2H-indole-2-sulfone: Similar structure but with a sulfone group instead of a thione
Uniqueness
3-(Anilinomethylidene)-1,3-dihydro-2H-indole-2-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific and industrial fields .
Properties
CAS No. |
183946-31-8 |
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Molecular Formula |
C15H12N2S |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
3-(phenyliminomethyl)-1H-indole-2-thiol |
InChI |
InChI=1S/C15H12N2S/c18-15-13(10-16-11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-10,17-18H |
InChI Key |
UYFJTODEUXCAQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(NC3=CC=CC=C32)S |
Origin of Product |
United States |
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